molecular formula C13H16O5S2 B6039334 2,2'-[(2-hydroxy-5-methyl-1,3-phenylene)bis(methylenethio)]diacetic acid

2,2'-[(2-hydroxy-5-methyl-1,3-phenylene)bis(methylenethio)]diacetic acid

Cat. No. B6039334
M. Wt: 316.4 g/mol
InChI Key: XBUGDNJHSQTKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-[(2-hydroxy-5-methyl-1,3-phenylene)bis(methylenethio)]diacetic acid, commonly known as HMDA, is a chelating agent that has been widely used in various scientific research applications. This compound has a unique structure that allows it to form stable complexes with metal ions, making it a useful tool in studying metal ion metabolism and related diseases.

Scientific Research Applications

HMDA has been used in various scientific research applications, including the study of metal ion metabolism, metal poisoning, and metal-related diseases. One of the most common uses of HMDA is in the measurement of serum iron levels in patients with iron overload disorders such as hemochromatosis. HMDA is also used to study the effects of heavy metal toxicity on various organs and tissues, including the liver, kidneys, and brain.

Mechanism of Action

HMDA forms stable complexes with metal ions by chelation, which involves the binding of two or more atoms to a single molecule. This process helps to remove excess metal ions from the body and prevent their accumulation in various organs and tissues. HMDA also has antioxidant properties, which help to protect cells and tissues from oxidative damage caused by metal toxicity.
Biochemical and Physiological Effects
HMDA has been shown to have several biochemical and physiological effects, including the reduction of serum iron levels, the prevention of metal accumulation in various organs and tissues, and the protection of cells and tissues from oxidative damage. HMDA has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HMDA in lab experiments is its ability to form stable complexes with metal ions, which allows for accurate measurement of metal levels in various tissues and organs. HMDA is also relatively inexpensive and easy to synthesize, making it a popular choice for research applications. However, HMDA has some limitations, including its potential toxicity at high doses and its inability to chelate all metal ions.

Future Directions

There are several future directions for HMDA research, including the development of new chelating agents with improved properties and the investigation of the role of metal ions in various diseases. HMDA may also have potential applications in the treatment of metal-related diseases such as hemochromatosis and Wilson's disease. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of HMDA and other chelating agents.
In conclusion, HMDA is a useful chelating agent that has been widely used in various scientific research applications. Its unique structure allows it to form stable complexes with metal ions, making it a valuable tool in the study of metal ion metabolism and related diseases. While HMDA has some limitations, its potential applications in the treatment of metal-related diseases and its relatively low cost and ease of synthesis make it a promising area of research for the future.

Synthesis Methods

The synthesis of HMDA involves the reaction of 2-hydroxy-5-methyl-1,3-phenylenediamine with carbon disulfide and chloroacetic acid. The resulting product is then treated with sodium hydroxide to yield the final compound, HMDA. This synthesis method has been well-established and is widely used in laboratories around the world.

properties

IUPAC Name

2-[[3-(carboxymethylsulfanylmethyl)-2-hydroxy-5-methylphenyl]methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5S2/c1-8-2-9(4-19-6-11(14)15)13(18)10(3-8)5-20-7-12(16)17/h2-3,18H,4-7H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUGDNJHSQTKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CSCC(=O)O)O)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.